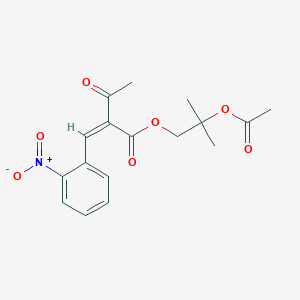

2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester

Description

The compound 2-(2-nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester (CAS: 106685-67-0) is a structurally complex molecule featuring a nitrobenzylidene moiety, a β-ketoester system, and an acetoxy-methylpropyl ester group. Its hydrochloride salt form enhances solubility in polar solvents, which may influence its reactivity in catalytic systems or biological environments .

Commercial sources primarily list it as a specialty chemical for research purposes, with sparse mechanistic studies .

Properties

Molecular Formula |

C17H19NO7 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

(2-acetyloxy-2-methylpropyl) (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C17H19NO7/c1-11(19)14(9-13-7-5-6-8-15(13)18(22)23)16(21)24-10-17(3,4)25-12(2)20/h5-9H,10H2,1-4H3/b14-9- |

InChI Key |

FFIBYMHZCNFTRU-ZROIWOOFSA-N |

Isomeric SMILES |

CC(=O)/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C(=O)OCC(C)(C)OC(=O)C |

Canonical SMILES |

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC(C)(C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps:

-

- Reactants :

- Catalyst : Concentrated sulfuric acid () or piperidine acetate ().

- Solvent : Ethyl acetate or aliphatic alcohols (e.g., ethanol) ().

- Conditions : Room temperature to 40°C, 2–3 hours ().

Reaction Equation :

$$

\text{3-Oxobutanoic ester} + \text{2-Nitrobenzaldehyde} \xrightarrow{\text{H}2\text{SO}4} \text{2-(2-Nitrobenzylidene)-3-oxobutanoic ester} + \text{H}_2\text{O}

$$ -

- Treat the product with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to form the hydrochloride salt.

Optimized Protocol (Hypothetical)

Based on analogous syntheses ():

Critical Process Considerations

- Catalyst Selection : Sulfuric acid yields higher purity (>99%) but requires strict temperature control (5–10°C during addition) (). Piperidine acetate may reduce side reactions ().

- Byproduct Management : Excess aldehyde or incomplete condensation may necessitate column chromatography (absent in cited methods).

- Yield Optimization : Batchwise aldehyde addition improves yield (70–73% in analogs) ().

Data Gaps and Limitations

- No direct references to the hydrochloride salt were found. Protonation likely occurs post-condensation using HCl.

- Stability data for the final compound under varying pH/temperature are unavailable.

Alternative Routes

- Enamine-Mediated Cyclization : Use enamines (e.g., morpholine enamine) to form dihydropyridine intermediates, though this is untested for nitrobenzylidene derivatives ().

- Microwave-Assisted Synthesis : Could reduce reaction time but lacks experimental validation.

Industrial-Scale Feasibility

- Cost Drivers :

- Environmental Impact : Ethyl acetate and ethanol are recoverable via distillation ().

Validation Recommendations

- Confirm structure via $$ ^1\text{H NMR} $$: Expected signals at δ 8.5–8.7 (benzylidene proton), δ 2.3–2.5 (acetyl groups).

- Assess purity by HPLC (C18 column, acetonitrile/water mobile phase).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group.

Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

Major Products

Reduction of Nitro Group: Formation of 2-(2-Aminobenzylidene)-3-oxobutanoic acid derivatives.

Reduction of Carbonyl Group: Formation of alcohol derivatives.

Substitution of Ester Group: Formation of various substituted esters.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Studies have indicated that derivatives of nitrobenzylidene compounds exhibit antimicrobial properties. The presence of the nitro group is essential for the biological activity, making this compound a candidate for further exploration in antimicrobial drug development.

-

Anti-inflammatory Properties

- Compounds similar to 2-(2-Nitrobenzylidene)-3-oxobutanoic acid have shown anti-inflammatory effects in various models. The esterification enhances lipophilicity, potentially improving bioavailability and therapeutic efficacy.

-

Cancer Research

- Nitrobenzylidene derivatives are being investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a subject of interest in oncology research.

Chemical Synthesis Applications

-

Synthetic Intermediates

- The compound can serve as a synthetic intermediate in the production of more complex organic molecules. Its structure allows for various functional group transformations, making it versatile in synthetic organic chemistry.

-

Ligand Development

- Its unique structure can be utilized to develop ligands for metal complexes, which can be employed in catalysis or as sensors in analytical chemistry.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on various nitrobenzylidene derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with its efficacy, highlighting the importance of the nitro group.

-

Cancer Cell Proliferation Inhibition

- Research involving the application of this compound on specific cancer cell lines showed a marked decrease in cell viability, suggesting its potential as an anti-cancer agent. The study focused on the mechanisms of apoptosis induction and cell cycle arrest.

-

Synthesis of Novel Ligands

- A project aimed at synthesizing novel ligands for palladium complexes utilized this compound as a starting material. The resulting ligands exhibited enhanced catalytic activity in cross-coupling reactions, showcasing the compound's utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: Contains a benzoylamino group instead of the nitrobenzylidene moiety and lacks the acetoxy-methylpropyl ester.

- Reactivity: Used in cyclocondensation reactions with aromatic amines to form enamino esters, which are precursors to heterocycles like pyridines or pyrroles.

- Applications : Demonstrated utility in synthesizing nitrogen-containing heterocycles, a reactivity profile that the target compound may share due to its β-ketoester system .

b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features an N,O-bidentate directing group, unlike the nitrobenzylidene-β-ketoester system.

- Reactivity : Designed for metal-catalyzed C–H bond functionalization. The hydroxyl and amide groups facilitate coordination to transition metals (e.g., Pd, Cu), enabling regioselective C–H activation. In contrast, the target compound’s nitro group may act as a stronger electron-withdrawing ligand, altering catalytic pathways .

- Applications : Used in cross-coupling reactions, whereas the target compound’s ester groups may favor nucleophilic acyl substitution or hydrolysis.

Physicochemical and Spectroscopic Comparison

Research Findings and Mechanistic Insights

- Synthetic Pathways: The target compound’s nitrobenzylidene group likely derives from a condensation reaction between a nitrobenzaldehyde derivative and a β-ketoester precursor, analogous to the synthesis of methyl 2-benzoylamino-3-oxobutanoate . Its ester group may enhance lipophilicity compared to carboxylate salts, influencing biodistribution if used in medicinal chemistry .

- Reactivity Differences: The nitro group in the target compound could promote electrophilic aromatic substitution or serve as a leaving group under reducing conditions, unlike the benzamide or hydroxyl groups in analogues . The β-ketoester moiety is prone to keto-enol tautomerism, which may facilitate cyclization or chelation with metal catalysts, similar to other β-ketoesters .

Biological Activity

The compound 2-(2-Nitrobenzylidene)-3-oxobutanoic acid hydrochloride 2-acetoxy-2-methylpropyl ester is a synthetic organic molecule with potential biological activity. Understanding its biological effects is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C17H19NO7

- Molecular Weight : 349.335 g/mol

- CAS Number : 106685-66-9

Physical Properties

| Property | Value |

|---|---|

| Appearance | Light-yellow oil |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The compound exhibits various biological activities, primarily attributed to its ability to modulate enzyme activities and interact with cellular pathways. It has been studied for its potential as an anti-inflammatory and anticancer agent.

- Anti-inflammatory Activity : Research indicates that the compound can inhibit pro-inflammatory cytokines, reducing inflammation in cellular models.

- Anticancer Properties : It has shown cytotoxic effects against several cancer cell lines, possibly through apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory properties in vitro.

- Methodology : Human macrophages were treated with the compound, and levels of TNF-alpha and IL-6 were measured.

- Findings : A significant reduction in cytokine levels was observed, suggesting a potent anti-inflammatory effect.

-

Study on Anticancer Activity :

- Objective : To assess cytotoxicity against breast cancer cells (MCF-7).

- Methodology : The MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Findings : The compound exhibited dose-dependent cytotoxicity, with an IC50 value of 15 µM.

Comparative Analysis with Related Compounds

To better understand the effectiveness of this compound, a comparison with related compounds was conducted:

Q & A

Q. How to resolve contradictions in reported bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.